molecular formula C11H14N2O4S B8661244 Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate CAS No. 6124-08-9

Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate

Cat. No. B8661244
Key on ui cas rn: 6124-08-9
M. Wt: 270.31 g/mol
InChI Key: KKFKOGBQEXCGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04535081

Procedure details

2-Aminothiazole (10.0 g., 0.10 mole) and diethyl ethoxymethylenemalonate (23.8 g., 0.11 mole) were combined and heated on a steam bath for 1.25 hours. The reaction mixture was cooled and the resulting semisolid recrystallized from hexane to yield purified 2-(2,2-dicarbethoxyethenyl)thiazole (17.2 g. in two crops, Rf 0.6 on silica gel thin layer chromatography with chloroform/1% ethanol as eluant).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(O[CH:10]=[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])C>>[C:17]([C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][NH:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1)([O:19][CH2:20][CH3:21])=[O:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC=CN1
Step Two
Name
Quantity
23.8 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 1.25 hours
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the resulting semisolid recrystallized from hexane
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
purified 2-(2,2-dicarbethoxyethenyl)thiazole (17.2 g. in two crops, Rf 0.6 on silica gel thin layer chromatography with chloroform/1% ethanol as eluant)

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC)C(=CNC=1SC=CN1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.